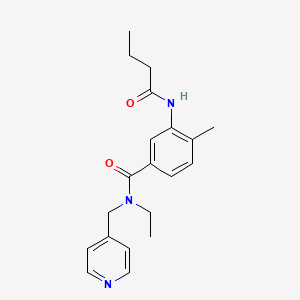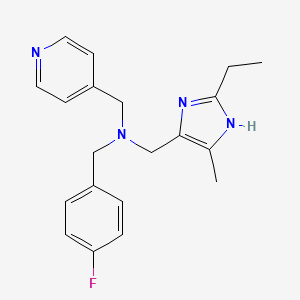
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide
Descripción general
Descripción
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide, also known as BPN14770, is a novel therapeutic compound that has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome.
Mecanismo De Acción
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, this compound can increase cAMP levels, which in turn can improve synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. These effects include improved cognitive function, reduced neuroinflammation, and increased synaptic plasticity. In addition, this compound has been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide is that it has a favorable safety profile in animal studies, which makes it a promising candidate for further development as a therapeutic compound. However, one limitation of this compound is that it has only been studied in animal models, and further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide. One direction is to conduct clinical trials to determine its efficacy and safety in humans. Another direction is to study its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to understand the mechanism of action of this compound and its effects on synaptic plasticity and cognitive function.
Conclusion
In conclusion, this compound is a novel therapeutic compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its mechanism of action involves inhibition of PDE4D, which can increase cAMP levels and improve synaptic plasticity and cognitive function. Further research is needed to determine its efficacy and safety in humans and to explore its potential therapeutic effects in other neurological disorders.
Aplicaciones Científicas De Investigación
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic effects in neurological disorders. Preclinical studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. In addition, this compound has been shown to have anti-inflammatory effects and can reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(butanoylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-6-19(24)22-18-13-17(8-7-15(18)3)20(25)23(5-2)14-16-9-11-21-12-10-16/h7-13H,4-6,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQOHMXETNZZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)N(CC)CC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B4259863.png)


![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]methanamine](/img/structure/B4259884.png)
![1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4259891.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]piperazine trifluoroacetate](/img/structure/B4259892.png)
![methyl (2S,4R)-1-methyl-4-{[(2S)-tetrahydrofuran-2-ylcarbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4259900.png)
![3-(4-fluorophenoxy)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methylpropan-1-amine](/img/structure/B4259909.png)
![N-allyl-N-(2-chlorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4259912.png)
![(3-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)dimethylamine](/img/structure/B4259915.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4259919.png)

![3-methyl-N-[4-(methylthio)benzyl]-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4259943.png)
![2-methyl-3-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B4259948.png)
